PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE
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Overview
Description
PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The indoloquinoxaline scaffold is a common structural motif in numerous biologically active compounds, making it a valuable target for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoloquinoxaline derivatives, including PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE, typically involves condensation reactions. One common method is the reaction of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production methods for these compounds often rely on scalable synthetic routes that ensure high yields and purity. For example, the use of copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation . These methods offer efficient and environmentally friendly alternatives to traditional synthetic routes.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, phenacyl bromide, and various transition-metal catalysts . Reaction conditions often involve the use of solvents such as DMSO and temperatures ranging from room temperature to 40°C .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit a range of biological activities .
Scientific Research Applications
PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of optoelectronic devices and materials science.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its ability to intercalate into DNA, disrupting vital processes such as DNA replication . This intercalation is facilitated by the planar structure of the indoloquinoxaline nucleus, which allows it to insert between DNA base pairs. The compound also interacts with various molecular targets, including topoisomerase enzymes and ATP-binding cassette transporters .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoloquinoxaline derivatives such as:
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones
- 6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline
- 9-fluoro-6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
What sets PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro group at the 9-position and the propan-2-yl ester moiety enhances its ability to interact with biological targets and improves its pharmacokinetic properties .
Properties
IUPAC Name |
propan-2-yl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11(2)25-17(24)10-23-16-8-7-12(20)9-13(16)18-19(23)22-15-6-4-3-5-14(15)21-18/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGBWMDGEIWIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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